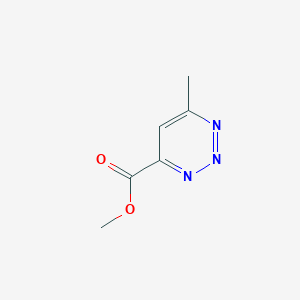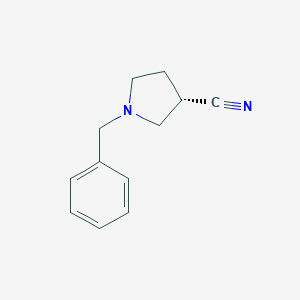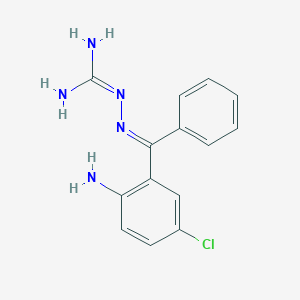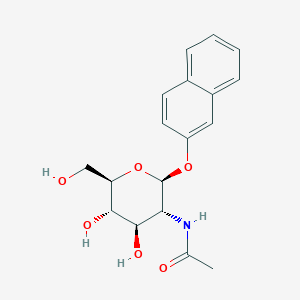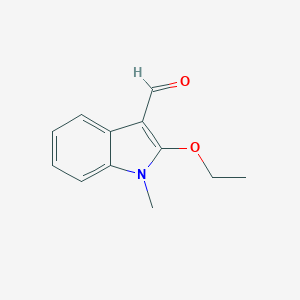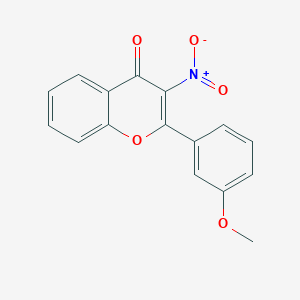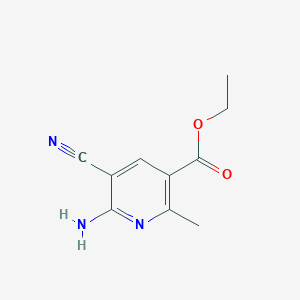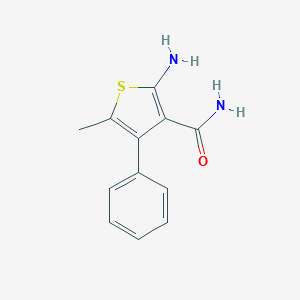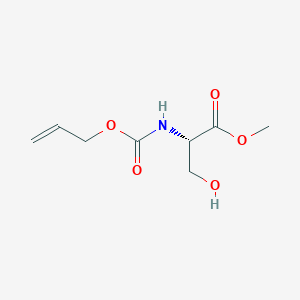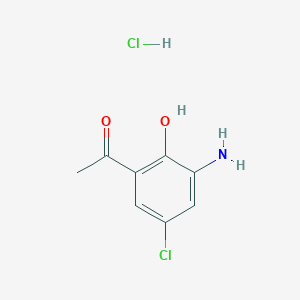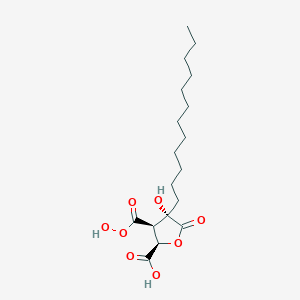
(2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid, commonly known as Peroxyoxalate Chemiluminescence (POCL), is a chemical compound that has gained significant attention in scientific research due to its unique properties. POCL is a luminescent compound that emits light when exposed to certain catalysts, making it useful in various analytical and diagnostic applications.
作用機序
The luminescence of (2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid is produced by a chemical reaction between the excited state intermediate and a catalyst. The excited state intermediate is produced by the reaction between the peroxyoxalate ester and hydrogen peroxide. The catalyst, which can be a metal ion or a protein, reacts with the excited state intermediate, causing it to decay to the ground state and releasing energy in the form of light.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe to handle and use in laboratory experiments.
実験室実験の利点と制限
(2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid has several advantages for use in laboratory experiments. It is a highly sensitive and specific probe that can detect low concentrations of analytes. It is also easy to use and can be adapted to a wide range of analytical methods. However, this compound has some limitations, including its dependence on a catalyst for luminescence and the potential for interference from other compounds in the sample.
将来の方向性
There are several future directions for the use of (2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid in scientific research. One area of research is the development of new catalysts that can enhance the luminescence of this compound and improve its sensitivity and selectivity. Another area of research is the use of this compound in vivo imaging for the detection of disease biomarkers. Additionally, this compound can be used in the development of new diagnostic tools for the detection of infectious diseases and cancer biomarkers.
Conclusion:
This compound is a luminescent compound that has gained significant attention in scientific research due to its unique properties. It is a highly sensitive and specific probe that can detect low concentrations of analytes and has several advantages for use in laboratory experiments. This compound has no known biochemical or physiological effects on living organisms and is safe to handle and use in laboratory experiments. There are several future directions for the use of this compound in scientific research, including the development of new catalysts and the use of this compound in in vivo imaging and diagnostic tools.
合成法
(2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid is synthesized by the reaction of hydrogen peroxide with a peroxyoxalate ester in the presence of a catalyst. The reaction produces an excited state intermediate that decays to the ground state, releasing energy in the form of light. The synthesis of this compound is a complex process that requires careful control of reaction conditions and the use of high-purity chemicals.
科学的研究の応用
(2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid has been widely used in scientific research as a luminescent probe for the detection of various analytes. It has been used in the analysis of biological samples, environmental pollutants, and food contaminants. This compound has also been used in the development of biosensors and immunoassays for the detection of disease biomarkers.
特性
CAS番号 |
136266-37-0 |
|---|---|
分子式 |
C18H30O8 |
分子量 |
374.4 g/mol |
IUPAC名 |
(2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C18H30O8/c1-2-3-4-5-6-7-8-9-10-11-12-18(23)13(16(21)26-24)14(15(19)20)25-17(18)22/h13-14,23-24H,2-12H2,1H3,(H,19,20)/t13-,14+,18-/m0/s1 |
InChIキー |
NFUSNACHMOKOQN-JEBQAFNWSA-N |
異性体SMILES |
CCCCCCCCCCCC[C@@]1([C@@H]([C@@H](OC1=O)C(=O)O)C(=O)OO)O |
SMILES |
CCCCCCCCCCCCC1(C(C(OC1=O)C(=O)O)C(=O)OO)O |
正規SMILES |
CCCCCCCCCCCCC1(C(C(OC1=O)C(=O)O)C(=O)OO)O |
同義語 |
cinatrin C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




